N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
CAS No.:
Cat. No.: VC9556136
Molecular Formula: C17H14BrNO3
Molecular Weight: 360.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14BrNO3 |
|---|---|
| Molecular Weight | 360.2 g/mol |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
| Standard InChI | InChI=1S/C17H14BrNO3/c1-10-6-7-14(13(18)8-10)19-16(20)15-9-11-4-2-3-5-12(11)17(21)22-15/h2-8,15H,9H2,1H3,(H,19,20) |
| Standard InChI Key | KRWIUTUZNALXJK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)Br |
Introduction
N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound featuring a unique isochromene core structure. This compound belongs to the broader class of isochromene derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a brominated aromatic ring, a carboxamide functional group, and an oxo group contributes to its chemical reactivity and biological profile.
Synthesis and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. These processes often require careful optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The starting materials may include compounds that already contain the isochromene structure, which are then modified through various chemical transformations.
Potential Applications Table
| Application Area | Potential Use |
|---|---|
| Antibacterial Agents | Inhibition of bacterial growth |
| Antiviral Agents | Inhibition of viral replication |
| Anticancer Agents | Inhibition of cancer cell proliferation |
Spectroscopic Analysis and Structural Confirmation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structural integrity and purity of N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. These methods provide detailed information about the molecular structure and functional groups present in the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume